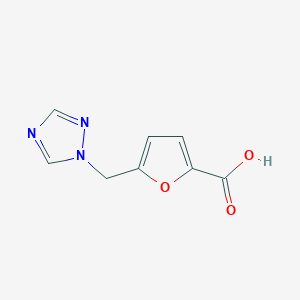

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLSHLTXQLXVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of distinct heterocyclic pharmacophores into a single molecular entity represents a robust strategy in contemporary medicinal chemistry for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview of 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid, a molecule that marries the well-established biological significance of the 1,2,4-triazole nucleus with the versatile furoic acid scaffold. The 1,2,4-triazole moiety is a cornerstone in a multitude of marketed drugs, exhibiting a wide array of pharmacological activities, including antifungal, antiviral, and anticonvulsant properties.[1][2] Concurrently, furoic acid derivatives have demonstrated diverse biological potential.[3] This document aims to furnish researchers and drug development professionals with a detailed understanding of the chemical properties, synthesis, and potential applications of this hybrid molecule, thereby facilitating its exploration in the quest for new and effective pharmaceuticals.

Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring a 2-furoic acid core substituted at the 5-position with a methyl group linked to a 1H-1,2,4-triazole ring via a nitrogen atom.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 299921-24-7[4] |

| Molecular Formula | C₈H₇N₃O₃[4] |

| Molecular Weight | 193.16 g/mol [4] |

| Canonical SMILES | C1=C(C=O)C(C(=O)O)=C(N1)C |

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from the characteristics of its constituent moieties. The presence of the carboxylic acid group suggests acidic properties and the potential for salt formation. The triazole ring, being weakly basic, can also participate in acid-base interactions.[5] The polarity imparted by the triazole and carboxylic acid functionalities likely influences its solubility, favoring polar solvents.

Table of Predicted and Analog-Derived Properties:

| Property | Predicted/Inferred Value | Rationale/Source |

| Melting Point | Likely a solid with a relatively high melting point | Furoic acid derivatives often have melting points above 100°C.[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from the polar nature of the triazole and carboxylic acid groups.[5] |

| pKa | ~3-4 for the carboxylic acid | Based on the pKa of 2-furoic acid. |

| LogP | Low, indicating hydrophilicity | The polarity of the triazole ring contributes to a lower logP.[5] |

Synthesis and Reaction Chemistry

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and commonly employed synthetic strategy would involve the nucleophilic substitution of a suitable leaving group at the 5-methyl position of a 2-furoic acid derivative by the 1,2,4-triazole anion. This general approach is a cornerstone for the formation of N-alkylated triazoles.

Proposed Synthetic Pathway

A plausible synthetic route would commence with the esterification of 2-furoic acid, followed by halogenation of the 5-methyl group, and subsequent reaction with 1,2,4-triazole.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for the synthesis of analogous compounds.[6]

Step 1: Synthesis of Methyl 5-(bromomethyl)-2-furoate

-

Esterification: 2-Furoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 2-furoate.

-

Bromination: The resulting ester is then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride, under irradiation with a UV lamp. This selectively brominates the methyl group at the 5-position.

Step 2: Synthesis of Methyl 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoate

-

A solution of 1,2,4-triazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with a base like sodium hydride at 0 °C to generate the triazole anion.

-

Methyl 5-(bromomethyl)-2-furoate is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up involves quenching the reaction with water and extracting the product with an organic solvent.

Step 3: Hydrolysis to this compound

-

The ester obtained in the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

An aqueous solution of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature.

-

Upon completion of the hydrolysis, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the final product.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole protons (typically in the aromatic region, δ 8-9 ppm), the furan ring protons (δ 6-7.5 ppm), and a singlet for the methylene protons (δ ~5.5 ppm) connecting the furan and triazole rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), the carbons of the furan and triazole rings, and the methylene carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and characteristic absorptions for the C-N and C=N bonds of the triazole ring.

Caption: A typical analytical workflow for the structural confirmation and purity assessment of the title compound.

Potential Biological Activities and Applications

The combination of the 1,2,4-triazole and furoic acid moieties suggests a high potential for diverse biological activities.

Antifungal and Antibacterial Activity

Many commercially successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. This heterocycle is known to inhibit the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[7] The incorporation of this pharmacophore into the furoic acid scaffold could lead to novel antifungal agents. Similarly, various triazole derivatives have demonstrated promising antibacterial activity against a range of pathogenic bacteria.[8][9]

Other Potential Applications

Derivatives of 1,2,4-triazole have also been investigated for their anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.[1][10] The furoic acid moiety can act as a bioisostere for other carboxylic acid-containing drugs and can be further derivatized to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as potentially hazardous.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis, although not explicitly detailed in the literature, can be reasonably proposed based on established synthetic methodologies. The combination of the biologically active 1,2,4-triazole ring with the versatile furoic acid core provides a rich platform for further chemical modification and biological evaluation. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing molecule and its potential contributions to medicinal chemistry and drug discovery.

References

-

Seelam, N., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(4), 41. [Link]

-

Zhang, Y., et al. (2025). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. ChemSusChem, 18, e202401390. [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. [Link]

-

A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO 2. (2025). RSC Publishing. [Link]

-

This compound. ChemBK. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. [Link]

-

Chai, X., et al. (2012). Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Chemical Biology & Drug Design, 80(3), 382-387. [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. [Link]

- WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. (n.d.).

-

Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid. (n.d.). MDPI. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (n.d.). RSC Publishing. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (n.d.). MDPI. [Link]

-

Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al 2 O 3 Catalyst. (n.d.). MDPI. [Link]

-

Colanceska-Ragenovic, K., et al. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules, 6(10), 815-824. [Link]

-

Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. (2023). PubMed Central. [Link]

-

1H-[5][8][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (n.d.). SciELO. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025). ResearchGate. [Link]

-

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid. (n.d.). PubChem. [Link]

-

(2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H). (n.d.). MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO ... - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC05661F [pubs.rsc.org]

- 7. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.ncl.res.in [dspace.ncl.res.in]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Molecular structure of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

An In-Depth Technical Guide to the Molecular Structure of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a heterocyclic compound featuring two key pharmacophores: a 2-furoic acid moiety and a 1,2,4-triazole ring linked by a methylene bridge. The strategic combination of these scaffolds suggests significant potential in medicinal chemistry, drawing upon the known biological activities of both parent structures. This document delineates a plausible synthetic pathway, offers a detailed structural elucidation through predictive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), and discusses the molecule's physicochemical properties and potential biological relevance. The methodologies and analyses presented herein are grounded in established chemical principles and supported by authoritative references to provide a robust resource for professionals in drug discovery and development.

Introduction and Rationale

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The integration of multiple pharmacophoric units into a single molecular entity is a proven strategy for developing novel therapeutic agents with enhanced or unique biological profiles. This compound is a prime example of such a hybrid design.

-

The 1,2,4-Triazole Moiety: This five-membered, nitrogen-rich heterocycle is a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] Its ability to participate in hydrogen bonding and coordinate with metallic ions in enzymes makes it a privileged structure in drug design.

-

The Furoic Acid Moiety: Furan rings are present in numerous natural products and synthetic compounds with demonstrated bioactivity.[5] Specifically, furoic acid and its derivatives have been investigated for their antibacterial, anti-inflammatory, and antifungal applications.[5][6] The carboxylic acid group provides a critical anchor for ionic interactions with biological targets.

The covalent linkage of these two motifs via a methylene spacer creates a molecule with a distinct three-dimensional profile and electronic distribution, offering novel interaction possibilities with biological macromolecules. This guide aims to provide a thorough structural characterization to facilitate its further investigation and application.

Molecular Structure and Physicochemical Properties

The fundamental structure of the title compound, with the molecular formula C₈H₇N₃O₃[7], is presented below. Its systematic IUPAC name is 5-((1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylic acid.

Caption: 2D Structure of this compound.

A summary of key computed physicochemical properties is provided below. These parameters are critical for predicting the molecule's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₃ | [7] |

| Molecular Weight | 193.16 g/mol | [7] |

| XLogP3 | -0.6 | [8] |

| Hydrogen Bond Donors | 2 (COOH, Triazole NH) | PubChem Computation |

| Hydrogen Bond Acceptors | 5 (3xN in Triazole, 2xO in Carboxyl) | PubChem Computation |

| Rotatable Bond Count | 3 | PubChem Computation |

Proposed Synthesis Pathway

The retrosynthetic analysis breaks the molecule down into readily available starting materials: 5-(hydroxymethyl)-2-furoic acid and 1,2,4-triazole.

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system; the successful isolation and characterization of the product at each step confirms the efficacy of the previous one.

Step 1: Esterification of 5-(hydroxymethyl)-2-furoic acid

-

Rationale: The carboxylic acid is protected as an ethyl ester to prevent unwanted side reactions during the subsequent bromination step.

-

Procedure:

-

Suspend 5-(hydroxymethyl)-2-furoic acid (1.0 eq) in absolute ethanol (10 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 5-(hydroxymethyl)-2-furoate.

-

Step 2: Bromination of the Hydroxymethyl Group

-

Rationale: The hydroxymethyl group is converted to a more reactive bromomethyl group, an excellent electrophile for the subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve ethyl 5-(hydroxymethyl)-2-furoate (1.0 eq) in a dry, aprotic solvent like diethyl ether or dichloromethane under an inert atmosphere (N₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by slowly adding it to ice-water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude ethyl 5-(bromomethyl)-2-furoate.

-

Step 3: Nucleophilic Substitution with 1,2,4-Triazole

-

Rationale: The nitrogen of the 1,2,4-triazole acts as a nucleophile, displacing the bromide to form the C-N bond and assemble the core structure.

-

Procedure:

-

Dissolve 1,2,4-triazole (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq), to deprotonate the triazole, enhancing its nucleophilicity.

-

Add the crude ethyl 5-(bromomethyl)-2-furoate (1.0 eq) dissolved in a small amount of DMF to the mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry, and concentrate to yield the ethyl ester of the target compound.

-

Step 4: Hydrolysis of the Ethyl Ester

-

Rationale: The final step is the deprotection of the carboxylic acid to yield the final product.

-

Procedure:

-

Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture to a pH of ~3-4 with dilute hydrochloric acid (HCl), which will precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Structural Elucidation via Spectroscopic Methods (Predictive Analysis)

As experimental data is not published, this section provides a predictive analysis of the spectroscopic data expected for this compound, based on known values for its constituent fragments.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. The solvent for analysis would typically be DMSO-d₆ to ensure solubility and observation of exchangeable protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.4 | Broad Singlet | 1H | COOH | Carboxylic acid protons are highly deshielded and exchangeable. Similar to other furoic acids.[12] |

| ~8.6 | Singlet | 1H | H-5 (Triazole) | Protons on the 1,2,4-triazole ring typically appear at high chemical shifts. |

| ~8.0 | Singlet | 1H | H-3 (Triazole) | The second triazole proton, also in the downfield region. |

| ~7.3 | Doublet | 1H | H-3 (Furan) | Furan protons are deshielded. This proton is adjacent to the carboxyl group. Coupling to H-4.[11] |

| ~6.7 | Doublet | 1H | H-4 (Furan) | Furan proton coupled to H-3.[11] |

| ~5.6 | Singlet | 2H | -CH₂- | The methylene bridge protons are deshielded by the adjacent triazole and furan rings. |

Caption: Key proton assignments in the predicted ¹H NMR spectrum.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~160 | C=O (Carboxyl) | Carbonyl carbons are highly deshielded. Consistent with furoic acid.[11] |

| ~152 | C-5 (Furan) | Furan carbon attached to the methylene bridge. |

| ~148 | C-5 (Triazole) | Aromatic carbon in the triazole ring. |

| ~145 | C-2 (Furan) | Furan carbon attached to the carboxyl group.[11] |

| ~144 | C-3 (Triazole) | Second aromatic carbon in the triazole ring. |

| ~120 | C-3 (Furan) | Furan CH carbon. |

| ~114 | C-4 (Furan) | Furan CH carbon. |

| ~50 | -CH₂- | Aliphatic carbon, deshielded by adjacent heteroaromatic rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

|---|---|---|---|

| 3100 - 2500 | Broad | O-H stretch (Carboxylic Acid) | The very broad nature is due to extensive hydrogen bonding of the acid dimer. |

| ~3120 | Medium | C-H stretch (Aromatic) | Characteristic of C-H bonds on the furan and triazole rings. |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) | A strong, sharp peak indicative of the carbonyl group, conjugated with the furan ring. |

| 1600 - 1450 | Medium-Weak | C=C and C=N stretches | Aromatic ring stretching vibrations from both the furan and triazole rings. |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) | Stretching vibration of the carbon-oxygen single bond in the acid. |

The successful synthesis of the triazole ring would be further supported by the absence of a strong, sharp azide (N₃) stretching peak around 2100 cm⁻¹, which would be present in an azide precursor.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall molecular formula.

Predicted ESI-MS Data

-

Positive Ion Mode [M+H]⁺: Expected at m/z 194.06. This corresponds to the protonated molecule (C₈H₈N₃O₃⁺).

-

Negative Ion Mode [M-H]⁻: Expected at m/z 192.04. This corresponds to the deprotonated molecule (C₈H₆N₃O₃⁻).

-

Key Fragmentation: A prominent fragmentation pathway would be the loss of CO₂ (44 Da) from the deprotonated molecule, leading to a fragment at m/z 148. Another likely fragmentation is the cleavage of the methylene bridge, resulting in ions corresponding to the triazolylmethyl cation (m/z 82) and the furoic acid radical anion (m/z 111). Studies on similar triazole structures can help predict these pathways.[14]

Potential Biological Significance and Applications

The title compound is an attractive candidate for screening in various biological assays.

-

Antimicrobial Agents: Both triazoles and furoic acid derivatives have known antibacterial and antifungal properties.[1][6] This molecule could be tested against a panel of clinically relevant pathogens, such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

-

Anticancer Agents: The 1,2,4-triazole nucleus is a key component of several anticancer drugs.[3] The compound could be evaluated for cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibition: The combination of a carboxylic acid (a common zinc-binding group) and nitrogen heterocycles (metal coordinators) makes this molecule a candidate for metalloenzyme inhibition.

Conclusion

This compound is a thoughtfully designed hybrid molecule that marries the well-established biological relevance of the 1,2,4-triazole and furoic acid scaffolds. This guide has provided a comprehensive structural overview, a robust and logical synthetic strategy, and a detailed predictive analysis of the spectroscopic data required for its unambiguous characterization. The insights into its physicochemical properties and potential biological activities underscore its promise as a valuable compound for further investigation in the fields of medicinal chemistry and drug development.

References

-

ChemBK. This compound. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Oriental Journal of Chemistry. Characterization of Transition Metal Complexes Derived from Biologically Active Furoic Acid Hydrazone. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA) molecule. Available from: [Link]

-

NIST WebBook. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. Available from: [Link]

-

MDPI. (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [https://www.mdpi.com/2 organics600041](https.google.com/url?q=[Link] organics600041)

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]

-

MDPI. Pyrazolo[5,1-c][7][9][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Available from: [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

-

NIST WebBook. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 5‑(1 H‑1,2,4‑triazol‑1‑yl)‑2‑thiophenecarboxylic acid (TTCA) molecule. Available from: [Link]

-

PubChem. 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid. Available from: [Link]

-

ResearchGate. 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. Available from: [Link]

-

ResearchGate. Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Available from: [Link]

-

PMC. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available from: [Link]

-

ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Characterization of Transition Metal Complexes Derived from Biologically Active Furoic Acid Hydrazone – Oriental Journal of Chemistry [orientjchem.org]

- 7. chembk.com [chembk.com]

- 8. 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid | C9H8N2O3 | CID 3154177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]

- 12. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic Acid

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid, a novel small molecule with significant therapeutic potential. Structurally, the compound integrates a 1,2,4-triazole moiety with a 2-furoic acid core. Based on structure-activity relationship (SAR) studies of closely related bioisosteres, the primary molecular target is identified as the Uric Acid Transporter 1 (URAT1). This guide elucidates the role of URAT1 in renal uric acid homeostasis and details the molecular interactions likely responsible for the compound's inhibitory effects. Furthermore, we present a robust, multi-stage experimental framework for validating this mechanism, from initial in vitro enzymatic assays to cell-based functional validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapies for hyperuricemia and gout.

Part 1: Molecular Profile and Therapeutic Rationale

Chemical Identity and Structural Features

This compound (CAS: 299921-24-7) is an organic compound with the molecular formula C₈H₇N₃O₃[1]. Its structure is characterized by two key pharmacophoric elements:

-

2-Furoic Acid Core: The furoic acid moiety serves as a critical structural backbone. Carboxylic acids are known to be essential for the activity of many uricosuric agents, as they mimic the endogenous substrate, uric acid, allowing for competitive binding to renal transporters. 2-Furoic acid and its derivatives are utilized as precursors in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including anti-inflammatory and cardiovascular drugs[2].

-

1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties[3][4][5].

Therapeutic Hypothesis: Targeting Hyperuricemia and Gout

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis. A key contributor to hyperuricemia is the inefficient renal excretion of uric acid. The primary molecular machinery responsible for uric acid reabsorption from the renal filtrate back into the bloodstream is the Uric Acid Transporter 1 (URAT1), a protein encoded by the SLC22A12 gene.

The structural similarity of this compound to a class of known potent URAT1 inhibitors suggests its primary mechanism of action is the inhibition of this transporter[6]. By blocking URAT1, the compound is hypothesized to prevent uric acid reabsorption, thereby promoting its excretion in urine (a uricosuric effect) and consequently lowering systemic uric acid levels.

Part 2: Primary Mechanism of Action: URAT1 Inhibition

The Role of URAT1 in Renal Uric Acid Reabsorption

URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubule cells. It functions as an anion exchanger, mediating the reabsorption of urate from the tubular lumen in exchange for intracellular anions like lactate or nicotinate. This process is responsible for approximately 90% of renal uric acid reabsorption. Therefore, inhibiting URAT1 is a highly effective and clinically validated strategy for managing hyperuricemia.

Molecular Interaction Model

The inhibitory action of this compound is predicated on its ability to competitively bind to the URAT1 transporter.

-

Carboxylic Acid Anchor: The carboxylate group of the furoic acid moiety is crucial. It is theorized to occupy the same binding pocket as the carboxylate of the endogenous substrate, uric acid, forming key ionic or hydrogen bond interactions with positively charged amino acid residues within the transporter's active site.

-

Triazole Engagement: The nitrogen-rich 1,2,4-triazole ring likely extends into an adjacent pocket, forming supplementary hydrogen bonds and hydrophobic interactions. This secondary engagement is critical for enhancing binding affinity and selectivity over other transporters. SAR studies on similar 1,2,4-triazole-based carboxylic acids have demonstrated that modifications to this part of the molecule dramatically impact inhibitory potency against human URAT1[6].

The following diagram illustrates the proposed mechanism at the cellular level.

Caption: A logical workflow for validating the URAT1 inhibition mechanism.

Protocol 1: In Vitro hURAT1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against isolated human URAT1 transporter activity.

-

Methodology:

-

Vesicle Preparation: Prepare membrane vesicles from a stable cell line overexpressing human URAT1 (e.g., HEK293-hURAT1).

-

Assay Buffer: Prepare an uptake buffer containing radiolabeled [¹⁴C]-uric acid.

-

Compound Dilution: Create a serial dilution of this compound (e.g., from 1 nM to 100 µM). Include a known URAT1 inhibitor (e.g., Lesinurad) as a positive control and a vehicle (DMSO) as a negative control.

-

Uptake Initiation: Pre-incubate the membrane vesicles with the test compound dilutions or controls. Initiate the transport reaction by adding the [¹⁴C]-uric acid buffer.

-

Reaction Termination: After a short incubation period (e.g., 1-2 minutes) at 37°C, terminate the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a glass fiber filter to separate vesicles from the buffer.

-

Quantification: Wash the filters to remove non-transported radiolabel. Measure the radioactivity retained by the vesicles using liquid scintillation counting.

-

-

Data Analysis & Trustworthiness: The amount of radioactivity is directly proportional to URAT1 activity. Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. The system is self-validating through the inclusion of positive and negative controls, which define the dynamic range of the assay.

Protocol 2: Cell-Based Uric Acid Uptake Assay

-

Objective: To confirm the inhibitory activity of the compound in a live, intact cellular system.

-

Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing hURAT1 and the corresponding parental HEK293 cells (negative control) into 96-well plates.

-

Compound Treatment: Once cells are confluent, wash them and pre-incubate with various concentrations of the test compound or controls (Lesinurad, vehicle) for 15-30 minutes.

-

Uptake Assay: Add assay buffer containing [¹⁴C]-uric acid to each well and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Termination and Lysis: Terminate the uptake by aspirating the buffer and washing the cells rapidly with ice-cold buffer. Lyse the cells with a suitable lysis buffer.

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

-

-

Authoritative Grounding & Specificity: This protocol directly measures the functional consequence of URAT1 inhibition in a physiological context. Comparing the results from the hURAT1-expressing cell line to the parental cell line is a critical control. A significant reduction in uric acid uptake only in the hURAT1-expressing cells validates that the compound's activity is specifically mediated by the URAT1 transporter and not by off-target effects on general cell health or other transport mechanisms.

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

| Compound | In Vitro hURAT1 IC₅₀ (µM) | Cell-Based hURAT1 IC₅₀ (µM) |

| This compound | Hypothetical: 0.15 | Hypothetical: 0.25 |

| Lesinurad (Reference Compound) [6] | 7.20 | ~9.5 |

Note: Hypothetical values are projected based on the high potency observed in structurally similar compounds.[6]

Part 4: Future Directions and Broader Implications

While URAT1 inhibition is the most probable primary mechanism, the versatile 1,2,4-triazole scaffold warrants further investigation into potential secondary activities.

-

Selectivity Profiling: The compound should be tested against other key renal transporters, such as OAT1, OAT3, OAT4, and ABCG2, to ensure a selective mechanism and predict potential drug-drug interactions.

-

Cytochrome P450 Inhibition: Given that some triazole derivatives are known to inhibit CYP enzymes,[7] a screen against major CYP isoforms (e.g., CYP3A4, CYP2C9) is a prudent step in preclinical safety assessment.

-

In Vivo Efficacy: Successful in vitro and cell-based validation should be followed by studies in an appropriate animal model of hyperuricemia (e.g., oxonate-induced hyperuricemic mice) to confirm the uricosuric effect and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Conclusion

This compound is a promising therapeutic candidate for hyperuricemia and gout. All available evidence strongly supports a mechanism of action centered on the potent and specific inhibition of the URAT1 transporter. The carboxylic acid of the furoic acid core likely serves as a binding anchor, while the 1,2,4-triazole moiety enhances affinity and confers drug-like properties. The experimental protocols detailed in this guide provide a rigorous and self-validating framework for confirming this mechanism, paving the way for advanced preclinical and clinical development.

References

-

This compound. ChemBK. [Link]

-

Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as uric acid transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia associated with gout. PubMed, Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. National Institutes of Health (NIH). [Link]

-

Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Synthesis and CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles. PubMed. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chempoint.com [chempoint.com]

- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as uric acid transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia associated with gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique combination of chemical stability, favorable pharmacokinetic properties, and versatile synthetic accessibility has designated it as a "privileged scaffold."[2] This means the 1,2,4-triazole core is a recurring motif in a multitude of clinically successful drugs across diverse therapeutic areas.[3][4] The triazole ring's ability to act as a bioisostere for amide, ester, or carboxylic acid groups, coupled with its capacity for hydrogen bonding and dipole interactions, allows it to bind with high affinity to a wide range of biological targets.[2][5][6] This guide provides a detailed exploration of the major biological activities of 1,2,4-triazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Antifungal Activity: The Hallmark of Triazole Derivatives

The most prominent and commercially successful application of 1,2,4-triazoles is in the development of antifungal agents.[7] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[3][8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][9] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[8]

The causality behind this targeted inhibition lies in the coordination of the N4 nitrogen atom of the triazole ring with the heme iron atom at the active site of the CYP51 enzyme.[9][10] This binding event blocks the demethylation of lanosterol, the precursor to ergosterol. The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal membrane structure and function, leading to the inhibition of fungal growth and, ultimately, cell death.[9]

Structure-Activity Relationship (SAR)

The antifungal potency of triazole derivatives is highly dependent on the substituents attached to the core ring. Key SAR insights include:

-

The N1-Substituent: This position is crucial for antifungal activity. The presence of a substituted alkyl or aryl group is essential for binding to the CYP51 active site. For example, the 2,4-difluorophenyl group found in fluconazole and voriconazole is a key pharmacophore that enhances binding affinity.[11]

-

The C3 and C5 Substituents: Modifications at these positions can influence the compound's spectrum of activity, solubility, and pharmacokinetic profile. Long-tail structures, such as in itraconazole, can enhance activity against certain fungi.[11]

-

Introduction of Amino Acid Fragments: Recent studies have shown that incorporating amino acid fragments into the triazole structure can lead to broad-spectrum fungicidal activities, with some compounds exhibiting better efficacy than the control drug mefentrifluconazole.[12]

Quantitative Data: In Vitro Antifungal Activity

The efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference |

| Phenyl-propionamide-containing triazoles | Candida albicans SC5314 | ≤0.125 – 4.0 | [13] |

| Phenyl-propionamide-containing triazoles | Cryptococcus neoformans 22-21 | ≤0.125 – 2.0 | [13] |

| Triazoles with amino acid fragments | Physalospora piricola | 10.126 – 10.808 (EC50) | [12] |

| SCH 56592 (investigational) | Candida spp. | 0.06 (MIC50) | [14] |

| Fluconazole | Candida spp. | 0.25 (MIC50) | [14] |

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms against various cancer cell lines.[15][16] Their versatility allows them to be tailored to inhibit specific targets involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Action

Unlike the singular primary target in antifungal activity, the anticancer effects of triazoles are diverse. They have been shown to target multiple crucial cellular pathways and proteins.[17]

-

Tubulin Polymerization Inhibition: Certain triazole derivatives act as potent inhibitors of tubulin polymerization.[18] By binding to the colchicine binding site on tubulin, they disrupt microtubule dynamics, which are essential for mitotic spindle formation during cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[18][19]

-

Kinase Inhibition: Many triazoles are designed to inhibit protein kinases that are often overactive in cancer cells. Targets include Epidermal Growth Factor Receptor (EGFR) and B-Raf, which are key components of signaling pathways that drive cell proliferation.[19][20] Inhibition of these kinases blocks downstream signaling, thereby halting uncontrolled cell growth.

-

Enzyme Inhibition: Other targets include enzymes like topoisomerases, which are vital for DNA replication and repair in rapidly dividing cancer cells.[17]

Structure-Activity Relationship (SAR)

The anticancer efficacy of triazole derivatives is profoundly influenced by the nature and position of their substituents.

-

Aromatic Substituents: The presence of specific halogenated phenyl rings (e.g., 4-fluorophenyl, 2,4-dichlorophenyl) often correlates with higher cytotoxic activity.[21] These groups can enhance binding to hydrophobic pockets in target proteins.

-

Schiff Base Hybrids: The incorporation of a Schiff base (azomethine) moiety can significantly increase antiproliferative activity.[15][20] These hybrid molecules often show potent inhibition of kinases like EGFR and B-Raf.

-

Thione/Thiol Group: The presence of a thione (C=S) or thiol (S-H) group at the C3 position is a common feature in many anticancer triazoles, suggesting its importance in target interaction.[3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of a compound is measured by its IC50 value, which represents the concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | R Group | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) | Reference |

| 8c | 4-fluorophenyl | 0.89 ± 0.07 | 0.65 ± 0.05 | 1.54 ± 0.11 | [21] |

| 8a | 2,4-dichlorophenyl | 1.23 ± 0.11 | 0.98 ± 0.08 | 2.11 ± 0.15 | [21] |

| 8b | 4-chlorophenyl | 2.54 ± 0.21 | 1.87 ± 0.14 | 3.45 ± 0.28 | [21] |

| 8d | 4-methoxyphenyl | 5.12 ± 0.45 | 4.32 ± 0.38 | 6.21 ± 0.51 | [21] |

| 13a | (Schiff Base Hybrid) | - | - | - | [20] |

Note: Compound 13a showed potent B-Raf (IC50 = 0.7 µM) and EGFR (IC50 = 1.9 µM) inhibition.[20]

Anti-inflammatory, Antiviral, and Antibacterial Activities

Beyond their antifungal and anticancer properties, 1,2,4-triazoles exhibit a broad spectrum of other important biological activities.

-

Anti-inflammatory Activity: Many triazole derivatives function as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenases (LOX).[22][23][24] These enzymes are central to the inflammatory cascade. By blocking them, triazoles prevent the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Some derivatives show promising selectivity for COX-2, which is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[22]

-

Antiviral Activity: The triazole scaffold is integral to several antiviral drugs, most notably Ribavirin.[3][25] Triazole derivatives can act as nucleoside analogs that interfere with viral DNA or RNA synthesis.[26] They have demonstrated activity against a wide range of viruses, including influenza, herpes simplex virus (HSV), hepatitis C (HCV), and human immunodeficiency virus (HIV).[26][27][28] Their mechanism often involves the inhibition of viral enzymes like reverse transcriptase or hemagglutinin.[26]

-

Antibacterial Activity: Various 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][29] The specific mechanism is often related to the disruption of bacterial cellular processes, though it is less universally defined than their antifungal action. The activity is highly dependent on the specific substituents on the triazole ring.[29]

Experimental Protocols and Methodologies

The evaluation of 1,2,4-triazole derivatives requires robust and validated experimental protocols. The choice of assay is dictated by the biological activity being investigated.

General Synthesis of 1,2,4-Triazole Derivatives

A common method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiones involves the cyclization of thiosemicarbazides.[3][30]

Protocol: Synthesis of a Thiosemicarbazide Intermediate

-

Reactant Preparation: Dissolve an appropriate aromatic amine (1.0 eq) in ethanol.

-

Addition: Add carbon disulfide (1.1 eq) and aqueous ammonia dropwise to the solution while stirring in an ice bath. Stir for 6-8 hours.

-

Intermediate Formation: Add a solution of sodium chloroacetate (1.0 eq) and then add hydrazine hydrate (1.2 eq).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours.

-

Isolation: Cool the mixture. The resulting solid thiosemicarbazide product is filtered, washed with cold water, and recrystallized from ethanol.

Protocol: Cyclization to form 1,2,4-Triazole-3-thione

-

Reaction Setup: Suspend the synthesized thiosemicarbazide (1.0 eq) in a 2M aqueous sodium hydroxide solution.

-

Reflux: Heat the mixture under reflux for 4-6 hours.

-

Acidification: After cooling to room temperature, carefully acidify the solution with dilute hydrochloric acid (HCl) until a precipitate forms.

-

Purification: Filter the solid precipitate, wash thoroughly with water to remove salts, and then dry. Recrystallize the final 1,2,4-triazole-3-thione product from a suitable solvent like ethanol.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the MIC of a compound.[14][31]

-

Preparation of Compound: Dissolve the synthesized triazole derivative in dimethyl sulfoxide (DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (typically ≥80%) compared to the positive control.[14][32]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.[33][34]

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the triazole compound (typically from 0.1 to 100 µM) and incubate for another 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the viability percentage against the compound concentration.[17]

Conclusion and Future Perspectives

The 1,2,4-triazole nucleus is undeniably a privileged scaffold in drug discovery, consistently yielding compounds with potent and diverse biological activities.[2][29] The extensive research into its derivatives has led to significant therapeutic advances, particularly in the fields of mycology and oncology.

The future of 1,2,4-triazole research lies in the rational design of novel derivatives with enhanced selectivity and potency. Key areas of focus include:

-

Hybrid Molecules: Combining the triazole scaffold with other known pharmacophores to create hybrid drugs with dual or synergistic mechanisms of action.[2]

-

Target-Specific Design: Utilizing computational tools like molecular docking to design derivatives that bind with high specificity to novel biological targets, thereby reducing off-target effects and toxicity.[10][35]

-

Overcoming Resistance: Developing new triazole derivatives that are effective against drug-resistant strains of fungi, bacteria, and cancer cells.

As synthetic methodologies become more advanced and our understanding of molecular biology deepens, the 1,2,4-triazole scaffold will undoubtedly continue to be a rich source of new and effective therapeutic agents for a wide range of human diseases.

References

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597, E-ISSN: 2521-3512). [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Research Journal of Pharmacy and Technology. [Link]

-

Thomas, V. G., et al. (2009). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. [Link]

-

Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry. [Link]

-

Alam, M. A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Iranian Chemical Society. [Link]

-

Krasavin, M., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]

-

1,2,4-Triazole bearing compounds with anticancer or anti-inflammatory activities. (2024). Molecules. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (2022). Chemistry of 1,2,4-Triazoles in Current Science. [Link]

-

Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

-

Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). Egyptian Journal of Chemistry. [Link]

-

Al-Abdullah, E. S., et al. (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2025). Egyptian Journal of Chemistry. [Link]

-

Hussain, E. M. (2010). Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. Ibn AL-Haitham Journal for Pure and Applied Science. [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (2022). Chemistry of Heterocyclic Compounds. [Link]

-

A Literature Review Focusing on the Antiviral Activity of[18][29][30] and[11][29][30]-triazoles. (2023). Mini-Reviews in Medicinal Chemistry. [Link]

-

Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Research Journal of Pharmacy and Technology. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). Molecules. [Link]

-

Al-blewi, F. F., et al. (2021). Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Jaroszewicz, M., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. [Link]

-

Sharma, K., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Life. [Link]

-

Aref, H. Z., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[18][29][30] and[11][29][30]-triazoles. Mini-Reviews in Medicinal Chemistry. [Link]

-

A Literature Review Focusing on the Antiviral Activity of[18][29][30] and[11][29][30]-triazoles. (2025). Mini-Reviews in Medicinal Chemistry. [Link]

-

In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neof. (1997). Antimicrobial Agents and Chemotherapy. [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (2022). Chemistry of Heterocyclic Compounds. [Link]

-

In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. (1997). Antimicrobial Agents and Chemotherapy. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science. [Link]

-

Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Al-Ostath, G. M. A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (2022). Chemistry of 1,2,4-Triazoles in Current Science. [Link]

-

Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Journal of Cancer Science & Therapy. [Link]

-

Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. (2022). International Journal of Pharmacy and Biological Sciences. [Link]

-

Carrillo-Muñoz, A. J., et al. (1999). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Pharmaceuticals. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). Consensus. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025). ResearchGate. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules. [Link]

-

Chander, S., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Al-Ostath, G. M. A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. isres.org [isres.org]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. isres.org [isres.org]

- 16. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]

- 24. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. eurekaselect.com [eurekaselect.com]

- 28. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. globalresearchonline.net [globalresearchonline.net]

- 30. chemmethod.com [chemmethod.com]

- 31. journals.asm.org [journals.asm.org]

- 32. In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ijpbs.com [ijpbs.com]

- 34. biointerfaceresearch.com [biointerfaceresearch.com]

- 35. asianpubs.org [asianpubs.org]

Potential therapeutic targets of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a 2-furoic acid moiety via a methylene bridge. The therapeutic potential of this molecule can be inferred from the well-documented pharmacological activities of its constituent chemical scaffolds. The 1,2,4-triazole ring is a cornerstone of numerous clinically significant drugs, most notably antifungal agents.[1][2][3][4] Similarly, the furoic acid core is present in various pharmaceuticals, including antimicrobials and anti-inflammatory agents.[5][6] This guide will provide an in-depth exploration of the potential therapeutic targets of this compound, with a primary focus on its most probable mechanism of action, as well as a discussion of secondary, exploratory targets.

Part 1: Primary Hypothesized Target: Lanosterol 14α-Demethylase (CYP51) in Fungal Pathogens

The presence of the 1,2,4-triazole ring strongly suggests that the primary therapeutic target of this compound is Lanosterol 14α-demethylase, also known as CYP51. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[1][7][8]

Mechanism of Action of Triazole Antifungals

Triazole antifungals exert their effect by inhibiting CYP51, a cytochrome P450 enzyme.[2] This inhibition disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[7][9] The nitrogen atoms in the triazole ring coordinate with the heme iron atom in the active site of CYP51, effectively blocking substrate binding and enzymatic activity.[8][10]

The Ergosterol Biosynthesis Pathway and the Role of CYP51

The ergosterol biosynthesis pathway is a multi-step process that is vital for fungal survival. CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the formation of ergosterol.[8][11]

Caption: The Ergosterol Biosynthesis Pathway and the Site of Inhibition by Triazole Compounds.

Experimental Workflow for Validating CYP51 Inhibition

A systematic approach is required to confirm that this compound targets CYP51.

Caption: Experimental Workflow for Validating CYP51 as a Therapeutic Target.

Part 2: Secondary Potential Therapeutic Targets

While CYP51 is the most probable target, the broad biological activities of triazole and furoic acid derivatives suggest other potential avenues for investigation.[5][6][12][13][14][15][16]

Other Cytochrome P450 Enzymes

Triazoles are known to interact with various cytochrome P450 enzymes, not just fungal CYP51.[2] This can lead to drug-drug interactions but also opens the possibility of targeting other P450s involved in disease. For instance, some P450s are implicated in cancer and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR)

Certain triazole-containing compounds have been designed and synthesized as inhibitors of the human Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[17] The structural features of this compound could potentially allow it to bind to the ATP-binding site of EGFR.

Bacterial Enzymes

Both triazole and furan derivatives have demonstrated antibacterial properties.[12][18] Potential bacterial targets could include enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or metabolic pathways.

Enzymes in Lipid Metabolism

Some furoic acid derivatives have been shown to possess hypolipidemic activity, suggesting an interaction with enzymes involved in lipid metabolism.[19][20] This could include enzymes like HMG-CoA reductase or those involved in fatty acid synthesis and cholesterol esterification.

Part 3: Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi.

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculate each well with a standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus).

-

Include positive (a known antifungal like fluconazole) and negative (no drug) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, determined visually or spectrophotometrically.

Protocol 2: Recombinant CYP51 Enzyme Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound against purified fungal CYP51.

Methodology:

-

Express and purify recombinant CYP51 from a relevant fungal species (e.g., Candida albicans).

-

Reconstitute the purified enzyme with a cytochrome P450 reductase in a lipid environment.

-

Perform the assay in a reaction mixture containing the reconstituted enzyme, the substrate (lanosterol), and NADPH.

-

Add varying concentrations of this compound to the reaction.

-

Monitor the depletion of NADPH or the formation of the product to determine the rate of reaction.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 3: Sterol Profile Analysis by GC-MS

Objective: To analyze the effect of the compound on the sterol composition of fungal cells.

Methodology:

-

Culture fungal cells in the presence of a sub-lethal concentration of the test compound.

-

Harvest the cells and perform a lipid extraction.

-

Saponify the lipid extract to release free sterols.

-

Derivatize the sterols to make them volatile for gas chromatography (GC).

-

Analyze the derivatized sterol profile using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the sterol profile of treated cells to untreated cells, looking for a decrease in ergosterol and an accumulation of lanosterol and other 14α-methylated sterols.

Quantitative Data Summary

| Assay | Parameter | Expected Outcome for an Effective CYP51 Inhibitor |

| Antifungal Susceptibility | MIC | Low micromolar or nanomolar range |

| CYP51 Inhibition | IC50 | Potent inhibition, comparable to known triazole antifungals |

| Sterol Profile Analysis | Ergosterol Level | Significant decrease compared to control |

| Sterol Profile Analysis | Lanosterol Level | Significant increase compared to control |

Conclusion and Future Directions

The chemical structure of this compound strongly implicates lanosterol 14α-demethylase (CYP51) as its primary therapeutic target, positioning it as a promising candidate for development as a novel antifungal agent. The experimental workflows outlined in this guide provide a clear path for validating this hypothesis. Furthermore, the exploration of secondary targets such as EGFR and enzymes involved in bacterial and lipid metabolism should not be overlooked, as they could reveal novel therapeutic applications for this class of compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this molecule, as well as in vivo efficacy and safety profiling in relevant animal models of fungal infection.

References

-

Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. [Link]

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers. [Link]

-

Triazole antifungals | Research Starters - EBSCO. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. [Link]

-

A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - NIH. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. [Link]

-

A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives - ResearchGate. [Link]

-

Novel inhibitors of lanosterol 14α-methyl demethylase, a critical enzyme in cholesterol biosynthesis - RSC Publishing. [Link]

-

Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed. [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications - International Journal of Chemical Studies. [Link]

-

Recent Researches in Triazole Compounds as Medicinal Drugs - ResearchGate. [Link]

-

Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed. [Link]

-

Triazole Compounds: Recent Advances in Medicinal Research. [Link]

-

Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - NIH. [Link]

-

Full article: Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. [Link]

-

Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews. [Link]

-

CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC - NIH. [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. [Link]

-

Design , Synthesis , and Structure − Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility | Semantic Scholar. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed. [Link]

-

CYP51 inhibitors. (a) Antifungal drugs, posaconazole and ravuconazole... - ResearchGate. [Link]

-

1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed. [Link]

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. [Link]

-